molecular formula C16H18N2O2 B11087749 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

Cat. No.: B11087749
M. Wt: 270.33 g/mol
InChI Key: ANGJWBYLHZBMCR-UHFFFAOYSA-N
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Description

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a phenyl-substituted dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dihydropyridine Moiety: This step may involve the condensation of a phenyl-substituted aldehyde with an amine, followed by reduction to form the dihydropyridine ring.

    Methylation: The final step could involve the methylation of the nitrogen atom in the pyrrolidine ring using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a pyridine derivative.

    Reduction: Formation of a fully saturated pyrrolidine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrrolidine-2,5-dione core with a phenyl-substituted dihydropyridine moiety and a methyl group makes This compound distinct. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-methyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H18N2O2/c1-17-15(19)11-14(16(17)20)18-9-7-13(8-10-18)12-5-3-2-4-6-12/h2-7,14H,8-11H2,1H3

InChI Key

ANGJWBYLHZBMCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

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